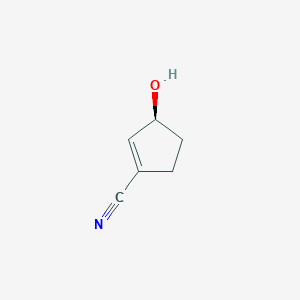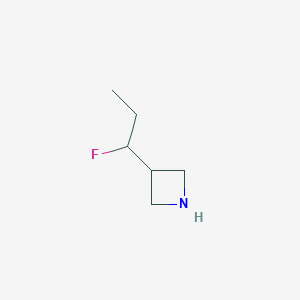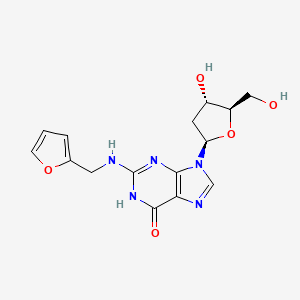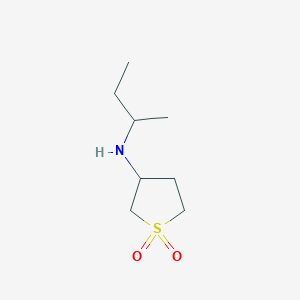![molecular formula C28H24O10 B13013024 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the anthracene and benzofuran intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-carboxyethyl)-7-chloro-1H-indole-2,4-dicarboxylic acid: Similar in structure but contains an indole moiety instead of anthracene.
3,3’-(anthracene-9,10-diyl)dipropanoic acid: Shares the anthracene core but lacks the spiro structure.
Uniqueness
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C28H24O10 |
|---|---|
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid |
InChI |
InChI=1S/C27H22O8.CH2O2/c28-22-12-16-9-17-13-23(29)15(6-8-25(32)33)11-21(17)27(20(16)10-14(22)5-7-24(30)31)19-4-2-1-3-18(19)26(34)35-27;2-1-3/h1-4,10-13,28-29H,5-9H2,(H,30,31)(H,32,33);1H,(H,2,3)/i;1D |
InChI-Schlüssel |
SBDPBKUJVXZELX-DIYDOPDJSA-N |
Isomerische SMILES |
[2H]C(=O)O.C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O |
Kanonische SMILES |
C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)

![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)


![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)
![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)


![Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13013008.png)
![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)
